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Abstract
Dipropenyl sulfide, a naturally occurring organosulfur compound found in Allium species such

as garlic and onions, is a molecule of interest for its characteristic flavor profile and potential

biological activities. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and spectroscopic data of dipropenyl sulfide. It also

explores available synthesis methodologies and discusses the current, albeit limited,

understanding of its biological effects, distinguishing it from more extensively studied isomers

and related compounds. This document aims to serve as a foundational resource for

researchers in chemistry, pharmacology, and drug development.

Chemical Structure and Isomerism
Dipropenyl sulfide is an organosulfur compound with the chemical formula C₆H₁₀S. The term

"dipropenyl" signifies the presence of two propenyl groups attached to a sulfur atom. It is

crucial to distinguish dipropenyl sulfide from its saturated counterpart, dipropyl sulfide

(C₆H₁₄S). The location of the double bond in the propenyl groups and their stereochemistry

give rise to several isomers.

The most commonly cited isomer in the literature is di-1-propenyl sulfide, where the double

bond is between the first and second carbon atoms of the propyl chain. The IUPAC name for

the (E,E) stereoisomer is (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene. This isomer is a known
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volatile constituent of garlic and onions.[1] Other potential isomers include di-2-propenyl sulfide

(diallyl sulfide) and various cis/trans combinations of di-1-propenyl sulfide.

Key Structural Features:

Thioether Linkage: A central sulfur atom is bonded to two organic substituents.

Unsaturation: The presence of two carbon-carbon double bonds.

Stereoisomerism: The potential for E/Z (cis/trans) isomerism around each double bond.

Physicochemical and Spectroscopic Properties
The properties of dipropenyl sulfide can vary depending on the specific isomer. The data

presented here primarily pertains to di-1-propenyl sulfide.

Physicochemical Properties
A summary of the key physicochemical properties of di-1-propenyl sulfide is presented in the

table below.

Property Value Reference

Molecular Formula C₆H₁₀S [1]

Molecular Weight 114.21 g/mol [1]

Appearance Clear, almost colorless liquid [1]

Odor Savory brown aroma [1]

Boiling Point
137.0 to 140.0 °C @ 760.00

mm Hg
[1]

Density 0.875 - 0.942 g/cm³ [1]

Refractive Index 1.498 - 1.526 [1]

Solubility
Very slightly soluble in DMSO,

Soluble in ethanol
[1]
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Spectroscopic Data
Detailed spectroscopic data for di-1-propenyl sulfide is limited in publicly accessible literature.

The following represents available information and predicted characteristics based on the

analysis of related compounds.

Mass Spectrometry (MS):

GC-MS Data: Available on PubChem, with a reported top peak at m/z 114, corresponding to

the molecular ion [M]⁺.[1]

Fragmentation Pattern: The fragmentation of unsaturated sulfides can be complex. For

analogous compounds like allyl methyl sulfide, preferential fragmentation to a C₃H₅⁺

carbocation (m/z 41) is observed. A detailed fragmentation pattern for di-1-propenyl sulfide

would require experimental analysis but would likely involve cleavages at the C-S and C-C

bonds adjacent to the sulfur atom and the double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: While specific, experimentally verified chemical shifts for di-1-propenyl sulfide are

not readily available, predictions can be made based on its structure. The vinyl protons

would appear in the downfield region (typically 5-7 ppm) and would exhibit complex splitting

patterns due to cis and trans couplings. The methyl protons would be located further upfield

(typically 1.5-2.0 ppm) and would show doublet splitting from the adjacent vinyl proton.

¹³C NMR: The vinylic carbons are expected to resonate in the range of 100-140 ppm. The

methyl carbons would appear in the upfield region, typically between 15 and 25 ppm. The

specific chemical shifts would be influenced by the E/Z configuration of the double bonds.

Infrared (IR) Spectroscopy:

No specific IR spectrum for di-1-propenyl sulfide was found. However, characteristic

absorption bands would be expected for the C=C stretching of the alkene groups (around

1650 cm⁻¹) and C-H stretching and bending vibrations for the vinyl and methyl groups. The

IR spectrum for its isomer, diallyl sulfide, is available through the NIST WebBook and can

serve as a comparative reference.
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Synthesis and Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of pure di-1-propenyl sulfide are

not extensively documented in readily available literature. However, relevant synthetic

strategies can be inferred from related reactions.

Isomerization of Diallyl Sulfide
One reported method for the synthesis of dipropenyl sulfide is the isomerization of diallyl

sulfide (di-2-propenyl sulfide). This reaction is typically base-catalyzed.

Experimental Workflow: Isomerization of Diallyl Sulfide

Reactants

Process

Products
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Caption: Isomerization of diallyl sulfide to dipropenyl sulfide.

Methodology Outline:

Reactants: Diallyl sulfide is treated with a strong base, such as sodium ethoxide, in an

alcoholic solvent.

Reaction Conditions: The mixture is heated under reflux. The base facilitates the migration of

the double bond from the 2-propenyl position to the thermodynamically more stable 1-

propenyl position.
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Workup and Purification: The reaction mixture would typically be neutralized, extracted with

an organic solvent, and the product purified by distillation. The resulting product is likely a

mixture of (E,E), (E,Z), and (Z,Z) isomers.

Biological Activity and Signaling Pathways
The biological activities of many organosulfur compounds from garlic, particularly diallyl sulfide

(DAS) and diallyl disulfide (DADS), have been extensively studied for their antimicrobial, anti-

inflammatory, and anticancer properties. However, there is a significant lack of research

specifically investigating the biological effects and mechanisms of action of di-1-propenyl

sulfide.

While it is plausible that di-1-propenyl sulfide shares some biological activities with its isomers

due to structural similarities, direct extrapolation of data is not scientifically rigorous. The

difference in the position of the double bond can significantly impact the molecule's reactivity,

bioavailability, and interaction with biological targets.

Hypothesized Signaling Pathway Involvement:

Given the general understanding of how organosulfur compounds interact with cellular

systems, a hypothetical workflow for investigating the biological effects of di-1-propenyl sulfide

could be proposed.
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Caption: Hypothetical workflow for studying di-1-propenyl sulfide's bioactivity.

This diagram illustrates potential avenues for research. It is hypothesized that, like other

electrophilic organosulfur compounds, di-1-propenyl sulfide may interact with cellular thiols,

such as cysteine residues in proteins, thereby modulating redox-sensitive signaling pathways

like the MAPK and NF-κB pathways, which could ultimately lead to cellular responses such as

apoptosis. However, it must be emphasized that this is a speculative model requiring

experimental validation.

Conclusion and Future Directions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12197789?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12197789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dipropenyl sulfide, particularly the di-1-propenyl isomer, is a structurally interesting

organosulfur compound with well-defined physicochemical properties but a notable lack of in-

depth biological and spectroscopic characterization in the scientific literature. While its

presence in common dietary sources like garlic and onions suggests a history of human

exposure, its specific contributions to the health effects of these foods remain largely

unexplored.

Future research should focus on:

Development of robust and stereoselective synthetic methods to obtain pure isomers of di-1-

propenyl sulfide.

Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, 2D-NMR, high-resolution MS,

and IR) to create a complete and publicly available dataset for unambiguous identification.

In-depth investigation of its biological activities, including antimicrobial, anti-inflammatory,

and anticancer effects, using modern cell and molecular biology techniques.

Elucidation of its specific mechanisms of action and identification of its direct molecular

targets and affected signaling pathways.

A clearer understanding of the chemical and biological properties of di-1-propenyl sulfide will

help to differentiate its effects from those of other related organosulfur compounds and could

potentially lead to the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12197789#dipropenyl-sulfide-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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